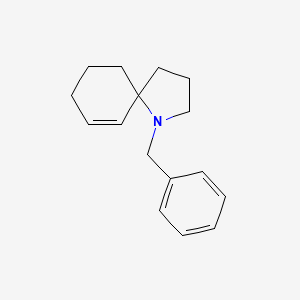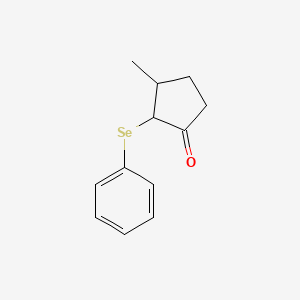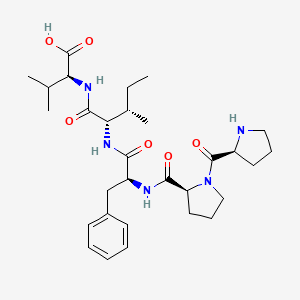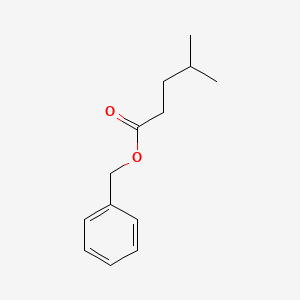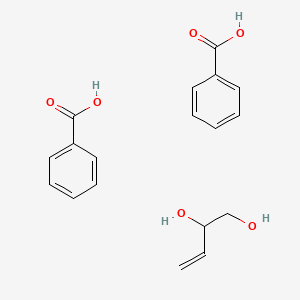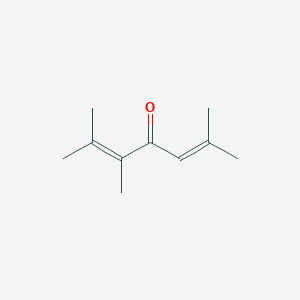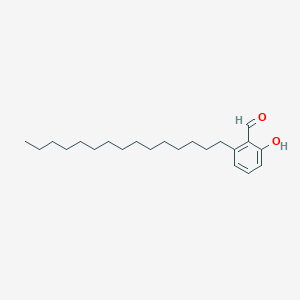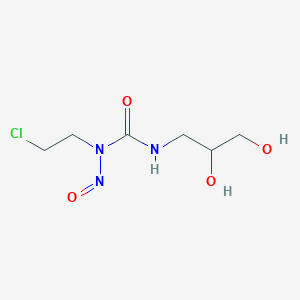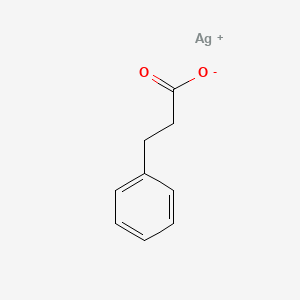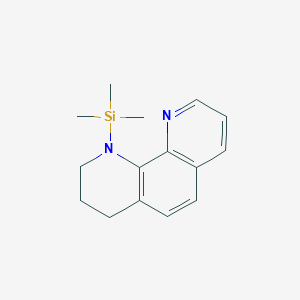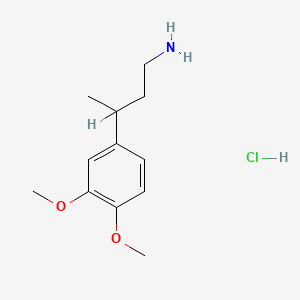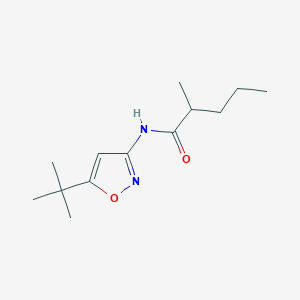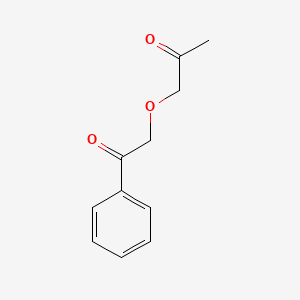
1-(2-Oxo-2-phenylethoxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-phenylethoxy)propan-2-one is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenyl group attached to an oxo-ethoxy moiety, which is further connected to a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Oxo-2-phenylethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with acetone under basic conditions to yield the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxo-2-phenylethoxy)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-phenylethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-2-phenylethoxy)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Oxo-2-phenylethoxy)ethan-2-one: Similar structure but with an ethanone group instead of a propanone group.
1-(2-Oxo-2-phenylethoxy)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(2-Oxo-2-phenylethoxy)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
76089-33-3 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-phenacyloxypropan-2-one |
InChI |
InChI=1S/C11H12O3/c1-9(12)7-14-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
QORVTNISAYYBJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


